

Unveiling NEO214: A Novel Bifunctional Molecule Targeting Glioblastoma

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Compound of Interest		
Compound Name:	NEO214	
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A Technical Guide for Researchers and Drug Development Professionals

Abstract

NEO214 is a novel, bifunctional small molecule engineered to combat glioblastoma (GBM), a notoriously aggressive and treatment-resistant primary brain tumor. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of **NEO214**. By covalently linking the naturally occurring monoterpene perillyl alcohol (POH) with the phosphodiesterase 4 (PDE4) inhibitor rolipram, **NEO214** emerges as a potent therapeutic candidate that demonstrates superior cytotoxicity against GBM cells compared to its individual components. This document details the preclinical data supporting its ability to cross the blood-brain barrier and its dual modes of action: the induction of apoptotic cell death via endoplasmic reticulum (ER) stress and the Death Receptor 5 (DR5) pathway, and the inhibition of autophagy through the mTORC1-TFEB signaling axis. This guide is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of its molecular pathways to facilitate further research and development.

Discovery and Synthesis

NEO214 was developed to address the urgent need for effective therapies against chemoresistant glioblastoma.[1][2][3] The molecule is a conjugate of perillyl alcohol, a natural monoterpene, and rolipram, a phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] This novel chemical entity was synthesized by covalently linking rolipram to perillyl alcohol through a



carbamate bond.[2][4] Preclinical studies have shown that **NEO214** possesses anti-cancer properties and can cross the blood-brain barrier.[1][3]

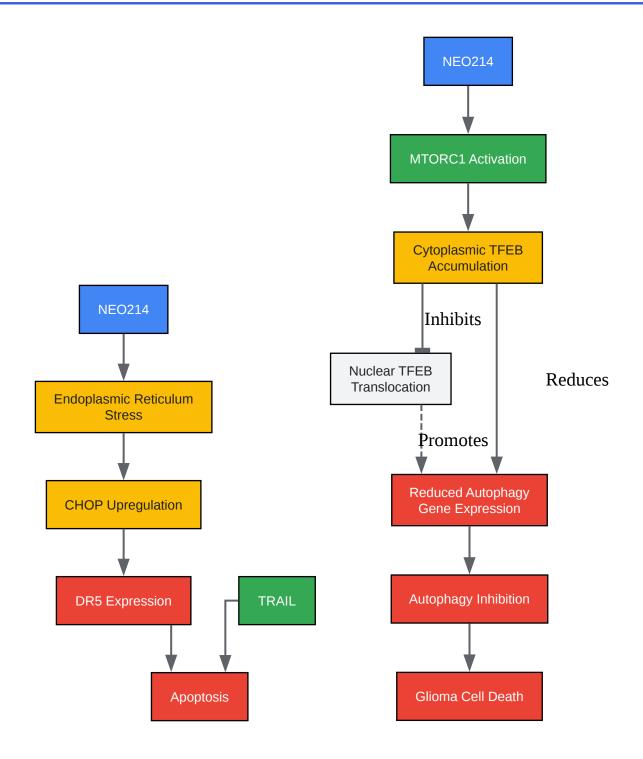
Mechanism of Action

NEO214 exhibits a dual mechanism of action against glioblastoma cells, inducing both apoptosis and inhibiting autophagy.

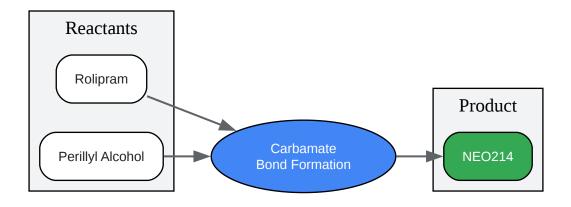
Induction of Apoptosis via ER Stress and the DR5/TRAIL Pathway

NEO214 triggers apoptosis in glioma cells through the induction of endoplasmic reticulum (ER) stress.[2] This is evidenced by the increased expression of CHOP, a key marker for ER stress activation.[5] The ER stress-mediated pathway converges on the upregulation of Death Receptor 5 (DR5).[2][5] **NEO214** significantly increases the expression of DR5 in both temozolomide (TMZ)-sensitive and resistant glioma cells.[5] The upregulation of functional DR5 receptors on the surface of glioma cells sensitizes them to the TNF-related apoptosis-inducing ligand (TRAIL), which is constitutively produced by astrocytes in the brain microenvironment.[2] The combination of **NEO214** and TRAIL results in a dramatic increase in cancer cell death.[5]









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